N'-((5-ME-2-Thienyl)methylene)-4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide
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Overview
Description
N’-((5-ME-2-Thienyl)methylene)-4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of thienyl and indazole moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-ME-2-Thienyl)methylene)-4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-((5-ME-2-Thienyl)methylene)-4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N’-((5-ME-2-Thienyl)methylene)-4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-((5-ME-2-Thienyl)methylene)-4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-((5-ME-2-Thienyl)methylene)-3-(5-ME-2-Thienyl)-1H-pyrazole-5-carbohydrazide
- N’-((2-HO-1-Naphthyl)methylene)-3-(5-ME-2-Thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-((5-ME-2-Thienyl)methylene)-4,5-dihydro-1H-benzo(G)indazole-3-carbohydrazide is unique due to its combination of thienyl and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4OS/c1-11-6-8-13(24-11)10-19-22-18(23)17-15-9-7-12-4-2-3-5-14(12)16(15)20-21-17/h2-6,8,10H,7,9H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
TZQAJISNRWSPQC-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Origin of Product |
United States |
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